6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a dihydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of dihydropyrimidine derivatives.
Substitution: This reaction can occur at various positions on the pyridine or dihydropyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated dihydropyrimidine compounds.
Scientific Research Applications
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as aldose reductase, which is involved in the polyol pathway . This inhibition can reduce oxidative stress and alleviate complications associated with diabetes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridinone derivatives and dihydropyrimidine derivatives. Examples include:
- 2-[2-(3,4-dihydroxy-phenyl)-vinyl]-5-hydroxy-4-oxo-4H-pyridin-1-yl-acetic acid
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
6-Oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidine-4-carboxylic acid is unique due to its specific structure, which allows it to interact with a variety of biological targets. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
84660-14-0 |
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Molecular Formula |
C10H7N3O3 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
6-oxo-2-pyridin-4-yl-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H7N3O3/c14-8-5-7(10(15)16)12-9(13-8)6-1-3-11-4-2-6/h1-5H,(H,15,16)(H,12,13,14) |
InChI Key |
TYQKARYTPXYTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CC(=O)N2)C(=O)O |
Origin of Product |
United States |
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